molecular formula C13H11NO2 B3059740 2-(m-Tolyl)nicotinic acid CAS No. 1226205-71-5

2-(m-Tolyl)nicotinic acid

Cat. No.: B3059740
CAS No.: 1226205-71-5
M. Wt: 213.23
InChI Key: ZIRQQICBFGVQSB-UHFFFAOYSA-N
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Description

It is a white crystalline solid with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . This compound is a key component in various chemical and pharmaceutical applications due to its unique structure and properties.

Mechanism of Action

Target of Action

The primary target of 2-(m-Tolyl)nicotinic acid is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor is a successful target for several diseases, including aneurysm/dissection, hypertensive crisis, and hypotension . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane permeable to sodium ions .

Mode of Action

For instance, methyl nicotinate, a related compound, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those of other nicotinic acid derivatives. For instance, nicotine, a well-known nicotinic acid derivative, is metabolized via three main pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of the pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve the transformation of nicotine into various metabolites, some of which are hydroxylated in the pyridine ring or modified in the side chain with active groups .

Pharmacokinetics

For instance, following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .

Result of Action

Related compounds such as nicotine are known to interact with nicotinic acetylcholine receptors (nachrs) in the brain, influencing neuronal excitability and cell signaling mechanisms . This interaction can contribute to the development or maintenance of dependence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)nicotinic acid typically involves the reaction of 3-methylbenzyl chloride with nicotinic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRQQICBFGVQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680743
Record name 2-(3-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226205-71-5
Record name 2-(3-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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